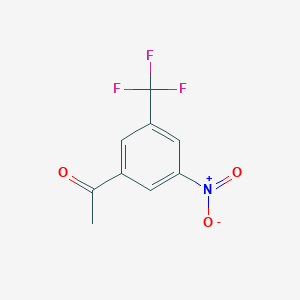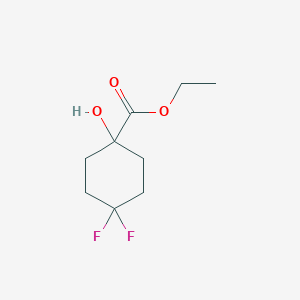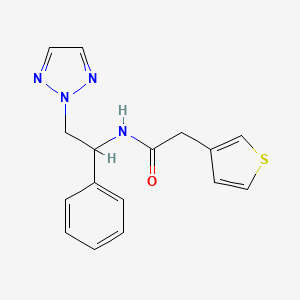![molecular formula C16H22N2O2 B2583329 2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide CAS No. 2199861-23-7](/img/structure/B2583329.png)
2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide is a chemical compound commonly referred to as MMPEP. It is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in various neurological disorders.
科学研究应用
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. MMPEP has also been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
作用机制
MMPEP acts as a selective antagonist of 2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound has been implicated in various neurological disorders, and its blockade by MMPEP has been shown to have beneficial effects in animal models of these disorders. The exact mechanism of action of MMPEP is not fully understood, but it is thought to involve the modulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects:
MMPEP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which may contribute to its beneficial effects in Parkinson's disease. MMPEP has also been shown to reduce the expression of certain genes involved in addiction and to reduce the activity of certain brain regions involved in drug-seeking behavior.
实验室实验的优点和局限性
One of the main advantages of MMPEP as a research tool is its selectivity for 2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This makes it a valuable tool for studying the role of this compound in various neurological disorders. However, one limitation of MMPEP is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on MMPEP. One area of interest is the development of more potent and selective 2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide antagonists that may have improved therapeutic efficacy. Another area of interest is the investigation of the role of this compound in other neurological disorders such as Alzheimer's disease and autism spectrum disorders. Additionally, there is potential for the development of MMPEP as a therapeutic agent for neurological disorders in humans, although further research is needed to determine its safety and efficacy.
合成方法
The synthesis of MMPEP involves the reaction of 2-methyl-2-(2-methylphenyl)propanoic acid with N-(prop-2-enoyl)ethylenediamine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)ethanolamine to form MMPEP.
属性
IUPAC Name |
2-methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-14(19)17-10-11-18-15(20)16(3,4)13-9-7-6-8-12(13)2/h5-9H,1,10-11H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVHXPQRYUYXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![3-{[3-(Carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2583247.png)
![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)
![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)


![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)


